molecular formula C15H9Cl3N4S B382131 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine CAS No. 326910-52-5

4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine

Cat. No.: B382131
CAS No.: 326910-52-5
M. Wt: 383.7g/mol
InChI Key: NWTUQWFAOKKCFS-UHFFFAOYSA-N
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Description

4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PTTA and has been found to possess unique properties that make it a valuable tool in various areas of research.

Mechanism of Action

The mechanism of action of PTTA is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact mechanism of action of PTTA is an area of ongoing research.
Biochemical and Physiological Effects:
PTTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PTTA has been found to inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTTA is its ability to selectively detect copper and mercury ions in biological and environmental samples. Additionally, PTTA has been found to be non-toxic to cells and tissues, making it a safe tool for scientific research. However, one limitation of PTTA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on PTTA. One area of interest is the development of new drugs based on the antifungal and antibacterial properties of PTTA. Additionally, further studies are needed to fully understand the mechanism of action of PTTA and its potential use in cancer therapy. Finally, research on the synthesis of PTTA derivatives with improved solubility and selectivity for specific biological molecules is an area of ongoing interest.
In conclusion, PTTA is a valuable tool in scientific research due to its unique properties. It has been found to possess various biochemical and physiological effects and has potential applications in the development of new drugs. Ongoing research on PTTA is expected to uncover new insights into its mechanism of action and potential uses in various areas of research.

Synthesis Methods

PTTA can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with 2,4,6-trichloroaniline and subsequent coupling with diazonium salt of aniline. The final product is obtained after purification and characterization through various analytical techniques.

Scientific Research Applications

PTTA has been widely used in scientific research due to its unique properties. It has been found to be an effective fluorescent probe for detecting the presence of copper ions in biological systems. PTTA has also been used as a selective sensor for the detection of mercury ions in water samples. Additionally, PTTA has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.

Properties

IUPAC Name

4-phenyl-5-[(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4S/c16-9-6-10(17)13(11(18)7-9)21-22-14-12(20-15(19)23-14)8-4-2-1-3-5-8/h1-7H,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUQWFAOKKCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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